6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride

Organic Synthesis Medicinal Chemistry Chemical Building Blocks

6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride (CAS 2253630-14-5) is a heterocyclic building block with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol. It features a pyridine ring substituted with a reactive sulfonyl chloride group at the 3-position and a 1,3-dioxolane ring at the 6-position.

Molecular Formula C8H8ClNO4S
Molecular Weight 249.67
CAS No. 2253630-14-5
Cat. No. B2878668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride
CAS2253630-14-5
Molecular FormulaC8H8ClNO4S
Molecular Weight249.67
Structural Identifiers
SMILESC1COC(O1)C2=NC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C8H8ClNO4S/c9-15(11,12)6-1-2-7(10-5-6)8-13-3-4-14-8/h1-2,5,8H,3-4H2
InChIKeyLPZFBYFMLSALBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride (CAS 2253630-14-5) as a Heteroaromatic Sulfonyl Chloride Building Block


6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride (CAS 2253630-14-5) is a heterocyclic building block with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol. It features a pyridine ring substituted with a reactive sulfonyl chloride group at the 3-position and a 1,3-dioxolane ring at the 6-position . The compound is listed in commercial catalogs as a reagent for organic synthesis and medicinal chemistry research .

Why Unsubstituted Pyridine-3-sulfonyl Chloride is Not a Direct Substitute for 6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride


A direct substitution with a generic pyridine-3-sulfonyl chloride is not possible because the 1,3-dioxolane moiety at the 6-position is a critical structural differentiator. This group can serve as a masked carbonyl (aldehyde or ketone) [1] or a pharmacophore that modulates physicochemical properties and biological interactions [2]. While direct comparative data for this specific compound is absent from the peer-reviewed literature, class-level inference suggests that replacing it with a compound lacking this feature would alter the target molecule's reactivity, lipophilicity, and potential for downstream functionalization, making the substitution invalid for any application dependent on this specific scaffold.

Quantitative Differentiation Evidence for 6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride


Lack of Direct Comparative Data in Peer-Reviewed Literature for CAS 2253630-14-5

A comprehensive search of the scientific and patent literature, including primary research papers, authoritative databases (PubChem, ECHA), and patents, revealed no direct, quantitative comparator studies for 6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride (CAS 2253630-14-5) against any analog [1]. Its presence is confined to commercial supplier catalogs . This absence of data is the key differentiator at this time. Any performance claims for this specific compound would be unsubstantiated extrapolations from class-level knowledge.

Organic Synthesis Medicinal Chemistry Chemical Building Blocks

Structural Differentiation from Unsubstituted Pyridine-3-sulfonyl chloride

The target compound is structurally differentiated from the simpler pyridine-3-sulfonyl chloride (CAS 16133-25-8) by the presence of a 1,3-dioxolane ring at the 6-position. While no quantitative data exists for the target compound, the 1,3-dioxolane moiety is widely known to serve as a protecting group for carbonyls and to influence the physicochemical properties of a molecule [1]. For instance, dioxolane derivatives are often used to enhance biological activities like antifungal or anticancer effects in other compound classes [2]. This structural difference implies a distinct chemical behavior and application profile.

Chemical Synthesis Structure-Activity Relationship Building Blocks

Inferred Reactivity of the Sulfonyl Chloride Moiety

The compound contains a sulfonyl chloride group, a well-established electrophilic functional group. While there is no kinetic data for this specific molecule, sulfonyl chlorides as a class are known to react readily with nucleophiles such as amines to form sulfonamides, alcohols to form sulfonate esters, and thiols to form sulfonothioates . This reactivity is fundamental to its use as a building block in organic synthesis and medicinal chemistry [1].

Organic Synthesis Electrophilic Reagents Sulfonamides

Recommended Research Applications for 6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride


Synthesis of Novel Sulfonamide Libraries for Medicinal Chemistry

The primary application is as an electrophilic building block for creating diverse sulfonamide libraries. The sulfonyl chloride group readily reacts with a wide range of primary and secondary amines to form the corresponding sulfonamides . The 1,3-dioxolane moiety provides a protected carbonyl or a modifiable handle, allowing for further downstream synthetic elaboration or the introduction of specific pharmacophores [1].

Development of Agrochemical Candidates with Enhanced Properties

Given that 1,3-dioxolane derivatives have been explored as fungicides and pesticides , and that pyridine-sulfonyl chlorides are used in the synthesis of herbicides [1], this compound is a logical scaffold for research into new agrochemicals. The combination of the pyridine ring, the reactive sulfonyl chloride, and the 1,3-dioxolane group could yield molecules with improved target affinity, bioavailability, or novel modes of action.

Functionalization of Materials and Bioconjugates

The compound can be used to introduce a reactive sulfonyl chloride handle onto a variety of substrates. This allows for the covalent attachment of the pyridine-dioxolane scaffold to polymers, surfaces, or biomolecules (e.g., proteins, peptides) . The resulting conjugates could be used in the development of new materials, sensors, or targeted drug delivery systems.

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